3-Bromo-2-chloro-6-(chloromethyl)pyridine

Suzuki-Miyaura coupling chemoselectivity halogen reactivity

3-Bromo-2-chloro-6-(chloromethyl)pyridine is a trihalogenated pyridine building block (C₆H₄BrCl₂N, MW 240.91 g/mol) available at 97% purity from commercial sources. The compound features a 3-bromo substituent, a 2-chloro substituent, and a 6-chloromethyl group, yielding a computed LogP of 2.9 and a topological polar surface area (TPSA) of 12.9 Ų.

Molecular Formula C6H4BrCl2N
Molecular Weight 240.91 g/mol
CAS No. 1227496-11-8
Cat. No. B1383186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-(chloromethyl)pyridine
CAS1227496-11-8
Molecular FormulaC6H4BrCl2N
Molecular Weight240.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CCl)Cl)Br
InChIInChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2
InChIKeyUSBIKEYDQFFBHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloro-6-(chloromethyl)pyridine (CAS 1227496-11-8) – Physicochemical & Structural Baseline for Procurement Specification


3-Bromo-2-chloro-6-(chloromethyl)pyridine is a trihalogenated pyridine building block (C₆H₄BrCl₂N, MW 240.91 g/mol) available at 97% purity from commercial sources . The compound features a 3-bromo substituent, a 2-chloro substituent, and a 6-chloromethyl group, yielding a computed LogP of 2.9 and a topological polar surface area (TPSA) of 12.9 Ų [1]. These three electronically and sterically distinct halogen handles on a single pyridine ring create a rare orthogonal reactivity profile that differentiates it from simpler mono- or dihalogenated pyridines commonly used as intermediates in agrochemical and pharmaceutical synthesis.

Why 3-Bromo-2-chloro-6-(chloromethyl)pyridine Cannot Be Replaced by Common Mono- or Di-Substituted Pyridine Analogs


Generic substitution with simpler analogs such as 2-chloro-6-(chloromethyl)pyridine or 3-bromo-2-chloropyridine fails because each lacks the third reactive handle required for orthogonal sequential derivatization. The 3-bromo group provides superior oxidative addition reactivity in palladium-catalyzed cross-coupling relative to chloro substituents (experimental yield order: Br > I >> Cl for pyridine Suzuki–Miyaura coupling), enabling chemoselective functionalization at this position while leaving the 2-chloro and 6-chloromethyl groups available for subsequent nucleophilic substitution or further cross-coupling steps [1]. In regioisomeric variants such as 3-bromo-2-(chloromethyl)pyridine, the altered spatial arrangement shifts reactivity profiles entirely, restricting access to the same chemical space.

Quantitative Differentiation of 3-Bromo-2-chloro-6-(chloromethyl)pyridine (1227496-11-8) Against Closest Analogs


Superior C3–Br Reactivity in Suzuki–Miyaura Coupling Versus C–Cl on Pyridine Scaffolds

In a systematic study of monohalopyridine Suzuki–Miyaura coupling, the experimental yield order of halogen substituents was Br > I >> Cl, with the C3 position (3-bromopyridine) affording the coupling product quantitatively under optimized conditions [1]. This establishes that the 3-bromo substituent on the target compound will undergo oxidative addition with palladium preferentially over both the 2-chloro and 6-chloromethyl groups, enabling regiospecific C–C bond formation without protecting-group strategies. In contrast, the comparator 2-chloro-6-(chloromethyl)pyridine (lacking bromine) must rely exclusively on less reactive C–Cl bonds, requiring harsher catalysts and elevated temperatures that risk decomposition of the acid-labile chloromethyl moiety.

Suzuki-Miyaura coupling chemoselectivity halogen reactivity C–C bond formation

Orthogonal Tri-Functional Reactivity: Sequential Direct Arylation Followed by Suzuki Coupling on Bromo-2-chloropyridines

Baloch et al. demonstrated that 3-bromo-2-chloropyridines undergo sequential palladium-catalyzed direct arylation (at the C–H bond) followed by Suzuki coupling (at the C–Br bond), enabling rapid construction of diverse 2-arylpyridine libraries [1]. The target compound extends this validated scaffold by adding a 6-chloromethyl group—a third reactive site amenable to nucleophilic displacement (e.g., with amines, thiolates, or alkoxides). This tri-orthogonal architecture (C–H / C–Br / C–CH₂Cl) is absent in comparators such as 3-bromo-2-chloropyridine (lacking the chloromethyl handle) and 2-chloro-6-(chloromethyl)pyridine (lacking the bromo handle), both of which limit the accessible chemical diversity to two sequential transformations.

sequential catalysis direct arylation orthogonal functionalization 2-arylpyridine ligands

Computed LogP Differentiation for Chromatographic Purification and Bioisostere Design

The target compound has a computed XLogP3-AA of 2.9 [1], placing it in a lipophilicity range suitable for normal-phase flash chromatography without the excessive retention observed for more highly halogenated analogs. By comparison, the regioisomer 3-bromo-6-chloro-2-(chloromethyl)pyridine (with chloromethyl at the 2-position ortho to the pyridine nitrogen) would exhibit altered hydrogen-bonding and dipole moment due to proximity of the chloromethyl to the ring nitrogen, affecting both chromatographic behavior and its utility as a bioisostere in drug design. The 6-chloromethyl placement in the target compound positions the electrophilic carbon para to the ring nitrogen, maximizing resonance stabilization of transition states in nucleophilic displacement reactions.

LogP physicochemical properties chromatography bioisostere design

High-Value Application Scenarios for 3-Bromo-2-chloro-6-(chloromethyl)pyridine (1227496-11-8) Based on Quantitative Differentiation Evidence


Chemoselective Synthesis of C3-Arylated Pyridine Intermediates for Agrochemical Lead Optimization

The demonstrated yield superiority of C3–Br over C–Cl in Suzuki–Miyaura coupling (> Br >> Cl) [1] enables chemoselective installation of aryl or heteroaryl groups at the pyridine 3-position using mild Pd catalysis. The 2-chloro and 6-chloromethyl groups remain intact during this transformation, providing a differentiated intermediate for subsequent SNAr or nucleophilic displacement. This is particularly valuable in agrochemical programs targeting trifluoromethylpyridine derivatives, where the chloromethyl group serves as a precursor to CF₃ introduction via halogen exchange.

Sequential Three-Component Derivatization for Kinase Inhibitor Library Construction

Building on the validated sequential direct arylation–Suzuki coupling protocol established for bromo-2-chloropyridines [1], the target compound adds a third diversification point at the 6-chloromethyl group. A typical workflow involves: (i) C–H direct arylation at the pyridine C4/C5 position; (ii) Suzuki coupling at C3–Br; (iii) nucleophilic displacement of the 6-chloromethyl group with amines, alcohols, or thiols. This three-step sequence from a single starting material generates a library of trisubstituted pyridines with three independently varied vectors—ideal for SAR exploration in kinase inhibitor programs where pyridine cores are prevalent.

Precursor for Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons

Bromine-substituted chloromethylpyridines have been specifically reported as precursors for immobilizing biomimetic metal ion chelates onto functionalized carbon surfaces [1]. The 6-chloromethyl group enables covalent anchoring to thiol- or amine-functionalized carbon via nucleophilic displacement, while the 3-bromo and 2-chloro substituents can be subsequently elaborated to introduce metal-coordinating motifs (pyridyl, bipyridyl, or carboxylate donors). The target compound's specific halogen pattern provides superior control over chelate geometry relative to 2-bromo-6-chloromethylpyridine, where the bromine position restricts ligand design flexibility.

Procurement Differentiation for Parallel Synthesis Programs Requiring Orthogonal Reactive Handles

For CROs and internal medicinal chemistry groups running parallel synthesis arrays, the target compound (97% purity, MW 240.91, LogP 2.9) [1] offers three chemically distinct, sequentially addressable reactive sites on a single, readily available scaffold. This eliminates the need to procure, qualify, and inventory three separate building blocks for a three-step diversification sequence. The computed LogP of 2.9 facilitates standardized flash chromatography purification (typically hexane/EtOAc gradients) across derivative libraries, reducing method development time.

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